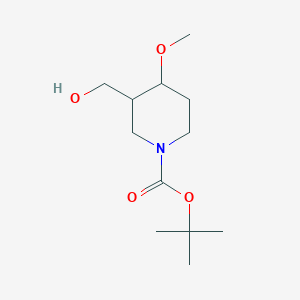
Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control of reaction parameters and efficient scaling up of the synthesis process. The use of flow microreactor systems enhances the efficiency and versatility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different piperidine derivatives with varying functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various piperidine derivatives with different functional groups.
Applications De Recherche Scientifique
Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine: This compound shares structural similarities with tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate and is studied for its potential anticancer properties.
tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate: Another similar compound with applications in organic synthesis and research.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group and the methoxy group on the piperidine ring makes it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-10(16-4)9(7-13)8-14/h9-10,14H,5-8H2,1-4H3 |
Clé InChI |
QPKDVXVYTMLWCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


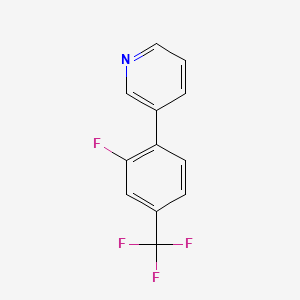
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
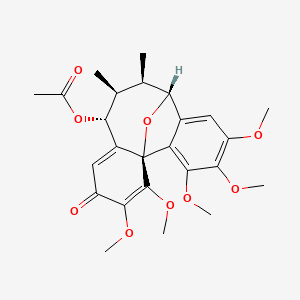
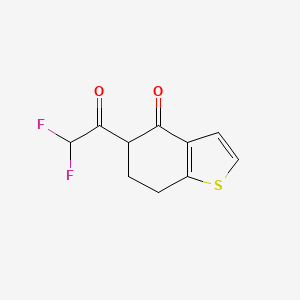

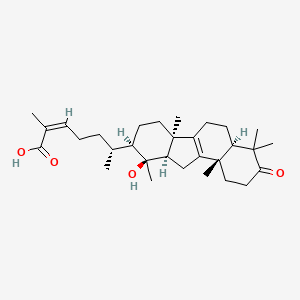
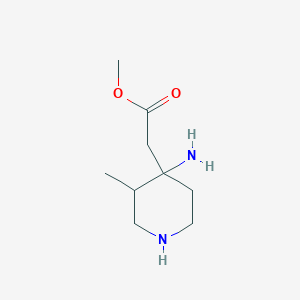


![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)


![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
